molecular formula C12H14N3NaO6S2 B12059484 Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate CAS No. 852178-18-8

Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate

Cat. No.: B12059484
CAS No.: 852178-18-8
M. Wt: 383.4 g/mol
InChI Key: CFJHROSVZGHNCG-UHFFFAOYSA-M
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Description

Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is a complex organic compound known for its unique structure and properties. It is primarily used in scientific research for its ability to label sulfhydryls in proteins and other biomolecules. This compound is notable for its reversible disulfide bonds, which can be easily removed using reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate involves multiple steps, starting with the preparation of the pyrazolo[1,2-a]pyrazole core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications in research and development .

Chemical Reactions Analysis

Types of Reactions

Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is widely used in scientific research for its ability to label sulfhydryls in proteins and other biomolecules. This property makes it valuable in:

Mechanism of Action

The compound exerts its effects through the formation of reversible disulfide bonds with sulfhydryl groups in proteins and other biomolecules. This reversible bonding allows for the temporary labeling of these molecules, which can be removed using reducing agents. The molecular targets include thiol groups in proteins, peptides, and other biomolecules, and the pathways involved are primarily related to thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is unique due to its reversible disulfide bonds, which allow for temporary labeling and easy removal. This property makes it particularly useful in applications where reversible labeling is desired .

Properties

CAS No.

852178-18-8

Molecular Formula

C12H14N3NaO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;1,2,6-trimethyl-3,5-dioxo-7-[[(2-sulfonatosulfanylacetyl)amino]methyl]pyrazolo[1,2-a]pyrazole

InChI

InChI=1S/C12H15N3O6S2.Na/c1-6-8(3)14-9(7(2)12(18)15(14)11(6)17)4-13-10(16)5-22-23(19,20)21;/h4-5H2,1-3H3,(H,13,16)(H,19,20,21);/q;+1/p-1

InChI Key

CFJHROSVZGHNCG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CNC(=O)CSS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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